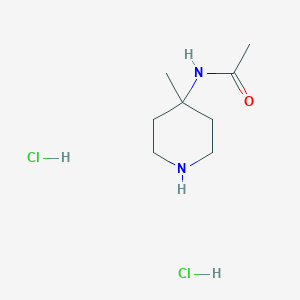
N-(4-メチルピペリジン-4-イル)アセトアミド二塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-Methylpiperidin-4-yl)acetamide;dihydrochloride” is a chemical compound with the CAS Number: 2344679-06-5. It has a molecular weight of 229.15 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H16N2O.2ClH/c1-7(11)10-8(2)3-5-9-6-4-8;;/h9H,3-6H2,1-2H3,(H,10,11);2*1H . This indicates the molecular formula of the compound is C8H16N2O and it has two associated chloride ions.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 229.15 . The InChI code for this compound is 1S/C8H16N2O.2ClH/c1-7(11)10-8(2)3-5-9-6-4-8;;/h9H,3-6H2,1-2H3,(H,10,11);2*1H .作用機序
The mechanism of action of N-(4-Methylpiperidin-4-yl)acetamide;dihydrochloride is not fully understood, but it is believed to act as a modulator of the dopamine and serotonin systems in the brain. It has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that play a role in mood regulation and cognitive function.
Biochemical and physiological effects:
N-(4-Methylpiperidin-4-yl)acetamide;dihydrochloride has been found to have various biochemical and physiological effects. It has been shown to improve memory and cognitive function in animal studies. N-(4-Methylpiperidin-4-yl)acetamide;dihydrochloride has also been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases. Additionally, N-(4-Methylpiperidin-4-yl)acetamide;dihydrochloride has been shown to have antidepressant and anxiolytic effects.
実験室実験の利点と制限
One advantage of using N-(4-Methylpiperidin-4-yl)acetamide;dihydrochloride in lab experiments is its high purity and yield. N-(4-Methylpiperidin-4-yl)acetamide;dihydrochloride is also relatively easy to synthesize, which makes it more accessible for researchers. However, N-(4-Methylpiperidin-4-yl)acetamide;dihydrochloride has some limitations when used in lab experiments. It has low solubility in organic solvents, which may limit its use in certain experiments. Additionally, the mechanism of action of N-(4-Methylpiperidin-4-yl)acetamide;dihydrochloride is not fully understood, which may make it difficult to interpret results from experiments.
将来の方向性
There are several future directions for research on N-(4-Methylpiperidin-4-yl)acetamide;dihydrochloride. One area of focus is the development of new drugs and therapies based on the properties of N-(4-Methylpiperidin-4-yl)acetamide;dihydrochloride. Another area of focus is the investigation of the mechanism of action of N-(4-Methylpiperidin-4-yl)acetamide;dihydrochloride, which may help to identify new targets for drug development. Additionally, further studies are needed to determine the safety and efficacy of N-(4-Methylpiperidin-4-yl)acetamide;dihydrochloride in humans.
合成法
The synthesis of N-(4-Methylpiperidin-4-yl)acetamide;dihydrochloride involves the reaction of 4-methylpiperidine with acetic anhydride to produce N-(4-Methylpiperidin-4-yl)acetamide. The resulting product is then treated with hydrochloric acid to form N-(4-Methylpiperidin-4-yl)acetamide;dihydrochloride dihydrochloride. The yield of this synthesis method is high, and the purity of the final product is also high.
科学的研究の応用
- 生物学的用途に加えて、EN300-7425360は結晶学的特性について研究されています。研究者らは、その結晶構造、単位格子パラメータ、および水素結合パターンを決定しました。 これらの知見は、新しい材料の設計や既存の材料の最適化に役立ちます .
材料科学と結晶学
Safety and Hazards
特性
IUPAC Name |
N-(4-methylpiperidin-4-yl)acetamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.2ClH/c1-7(11)10-8(2)3-5-9-6-4-8;;/h9H,3-6H2,1-2H3,(H,10,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVJPKKWCHPVCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCNCC1)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,4-difluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2457955.png)








![3-Azabicyclo[3.3.1]nonan-3-amine hydrochloride](/img/structure/B2457973.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2457974.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2457975.png)
![1-[(2,6-Dichlorophenyl)methyl]-3-(trifluoromethyl)pyrazole-4-carboxylic acid](/img/structure/B2457976.png)
![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2457977.png)
